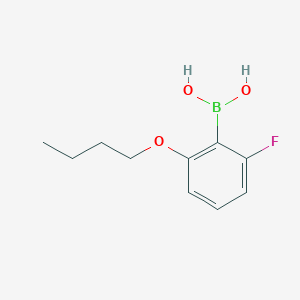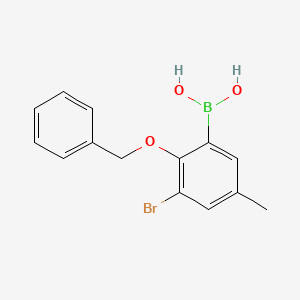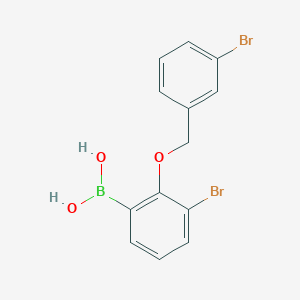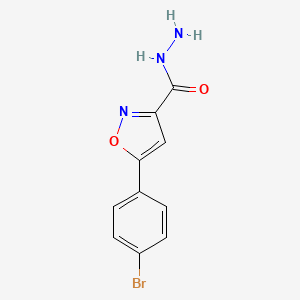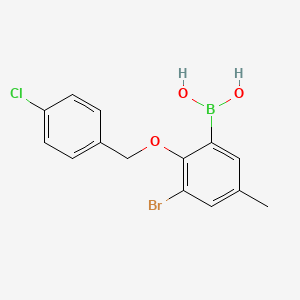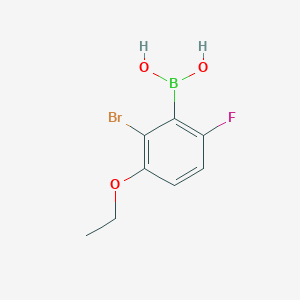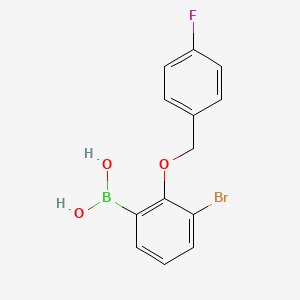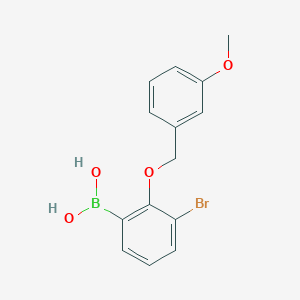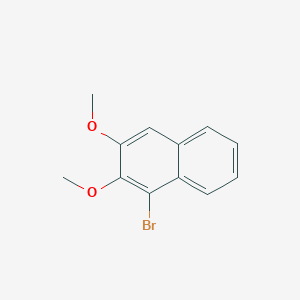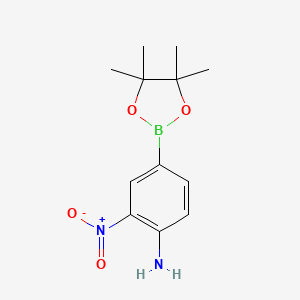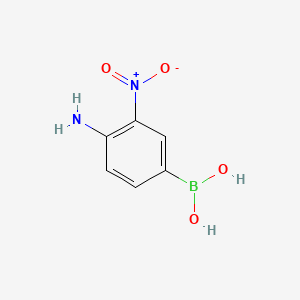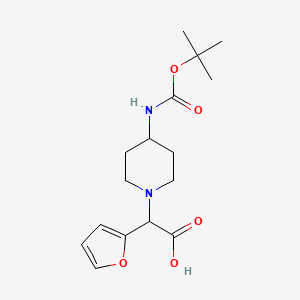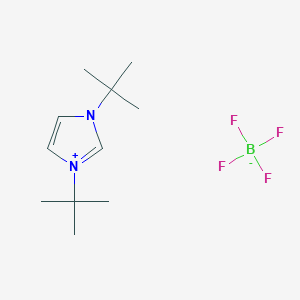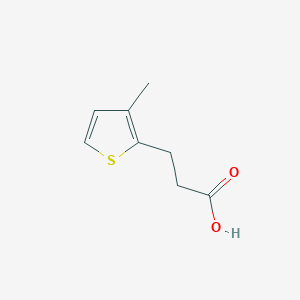
3-(3-Methylthiophen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylthiophen-2-yl)propanoic acid is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are known for their aromaticity and diverse chemical reactivity. The presence of the methyl group on the thiophene ring and the propanoic acid moiety suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of thiophene derivatives can be complex, involving multiple steps such as condensation, chlorination, and esterification reactions. For example, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid involves such steps . Although the exact synthesis of 3-(3-Methylthiophen-2-yl)propanoic acid is not detailed in the provided papers, similar methodologies could be applied, with modifications to the starting materials and reaction conditions to accommodate the specific structural requirements of the target molecule.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. For instance, the structure of a related compound, (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one, was confirmed by X-ray diffraction, which revealed a monoclinic crystal system with a syn-iperiplanar conformation between the unsaturated keto group and the olefinic double bond . Such detailed structural analysis is crucial for understanding the reactivity and potential applications of the compound.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including cycloadditions, which are useful for creating complex molecular architectures. For example, cycloaddition reactions of 3-vinylthiophen with different dienophiles resulted in a range of products, including benzo[b]thiophen derivatives . These reactions are important for extending the chemical diversity of thiophene-based compounds and exploring their reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. For instance, poly(2-thiophen-3-yl-malonic acid) exhibits interesting properties such as solubility in aqueous base solution, thermal stability, and electrical conductivity, which are characteristic of semiconductor materials . These properties are determined by the arrangement of the inter-ring dihedral angles and the ionization degree of the material. Similarly, 3-(3-Methylthiophen-2-yl)propanoic acid may also display unique properties that could be exploited in various applications.
Wissenschaftliche Forschungsanwendungen
1. Antinociceptive and Antiallodynic Activity
- Summary of Application : This compound has been used in the synthesis of pyrrolidine-2,5-dione derivatives, which have shown significant antinociceptive (pain-relieving) and antiallodynic (preventing pain caused by normally non-painful stimuli) activity in mouse models of tonic and neuropathic pain .
- Methods of Application : The analgesic effect of these derivatives was assessed in established pain models. The antinociceptive activity was examined in a mouse model of tonic pain (the formalin test), and the antiallodynic and antihyperalgesic activity were examined in the oxaliplatin-induced model of peripheral neuropathy as well as in the streptozotocin-induced model of painful diabetic neuropathy in mice .
- Results or Outcomes : Three compounds demonstrated a significant antinociceptive effect in the formalin-induced model of tonic pain. These substances also revealed antiallodynic properties in the model of oxaliplatin-induced peripheral neuropathy, while one compound attenuated tactile allodynia in the model of diabetic streptozotocin-induced peripheral neuropathy .
2. Antimicrobial Activity
- Summary of Application : Some derivatives of “3-(3-Methylthiophen-2-yl)propanoic acid” have shown prominent inhibitory activity against several strains of bacteria, including S. aureus, B. cereus, E. coli, and P. aeruginosa .
- Methods of Application : The antimicrobial activity of these compounds was tested at a concentration of 250 µg/mL .
- Results or Outcomes : The compounds demonstrated good antimicrobial activity against the tested strains .
3. Synthesis of Furan Derivatives
- Summary of Application : “3-(3-Methylthiophen-2-yl)propanoic acid” has been used in the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives .
- Methods of Application : The reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond .
- Results or Outcomes : The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .
4. Ethylenation of Aldehydes
- Summary of Application : This compound has been used in the ethylenation of aldehydes to produce 3-propanal, propanol, and propanoic acid derivatives .
- Methods of Application : Aldehydes were reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives .
- Results or Outcomes : The -propanoic acid derivatives were reduced to give 3-propanol derivatives, which were readily oxidised to target 3-propanal derivatives .
5. Synthesis of Furan Derivatives
- Summary of Application : This compound has been used in the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives .
- Methods of Application : The reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond .
- Results or Outcomes : The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .
6. Food Industry
- Summary of Application : As a food preservative, propanoic acid is commonly found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life .
- Methods of Application : Propanoic acid is added to food products during the manufacturing process to inhibit the growth of molds and bacteria .
- Results or Outcomes : The use of propanoic acid as a preservative helps to extend the shelf life of food products .
4. Ethylenation of Aldehydes
- Summary of Application : This compound has been used in the ethylenation of aldehydes to produce 3-propanal, propanol, and propanoic acid derivatives .
- Methods of Application : Aldehydes were reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives .
- Results or Outcomes : The -propanoic acid derivatives were reduced to give 3-propanol derivatives, which were readily oxidised to target 3-propanal derivatives .
5. Synthesis of Furan Derivatives
- Summary of Application : This compound has been used in the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives .
- Methods of Application : The reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond .
- Results or Outcomes : The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .
6. Food Industry
- Summary of Application : As a food preservative, propanoic acid is commonly found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life .
- Methods of Application : Propanoic acid is added to food products during the manufacturing process to inhibit the growth of molds and bacteria .
- Results or Outcomes : The use of propanoic acid as a preservative helps to extend the shelf life of food products .
Eigenschaften
IUPAC Name |
3-(3-methylthiophen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h4-5H,2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYPTWCGSILNOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586203 |
Source


|
| Record name | 3-(3-Methylthiophen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylthiophen-2-yl)propanoic acid | |
CAS RN |
25468-85-3 |
Source


|
| Record name | 3-(3-Methylthiophen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

